3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide
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Description
3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide is a useful research compound. Its molecular formula is C26H20FN5O2S3 and its molecular weight is 549.66. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Activity
A series of N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides were synthesized, displaying moderate to good selective herbicidal activity against Brassica campestris L. at 100 mg/L concentration. These compounds include similar structures to the queried compound and did not show inhibitory activity against Echinochloa crus-galli at tested concentrations (Liu & Shi, 2014).
Antimicrobial Applications
3-oxo-N-(pyrimidin-2-yl)butanamide derivatives, which share structural similarities with the queried compound, have been reported to have antimicrobial properties. These derivatives demonstrated moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).
ALS Inhibitor Activity
In the development of ALS inhibitors, N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides and triazolopyrimidinesulfonamide, which are structurally related to the queried compound, were synthesized. Their herbicidal activities were determined, contributing to the understanding of biophore models of various compounds (Ren et al., 2000).
Fungicidal Applications
Compounds with structures incorporating elements similar to the queried compound have been reported to possess fungicidal activities. For instance, novel fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones demonstrated inhibition activities against Rhizoctonia solani and Botrytis cinerea at 50 mg/L (Ren, Cui, He, & Gu, 2007).
Detection Applications
Reaction-based fluorescent probes have been developed for the detection of thiophenols over aliphatic thiols. The design incorporated similar structures to the queried compound, demonstrating high off/on signal ratios, selectivity, and sensitivity (Wang, Han, Jia, Zhou, & Deng, 2012).
Anticancer Activity
Novel pyridine-thiazole hybrid molecules, structurally related to the queried compound, exhibited high antiproliferative activity towards various tumor cell lines and were identified as potential anticancer agents. This highlights the potential application of similar compounds in cancer treatment (Ivasechko et al., 2022).
properties
IUPAC Name |
3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN5O2S3/c1-2-13-32-24(34)21-19(16-8-10-18(27)11-9-16)15-36-23(21)30-26(32)35-14-12-20(33)28-25-29-22(31-37-25)17-6-4-3-5-7-17/h2-11,15H,1,12-14H2,(H,28,29,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAHYVLCLLXCIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCCC(=O)NC3=NC(=NS3)C4=CC=CC=C4)SC=C2C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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